1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde
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Overview
Description
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-c]pyrrole derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and can be easily scaled up. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other electrostatic interactions with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: Known for its applications in organic electronics and photovoltaic materials.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[3,2-b]pyrrole-1,4-diones: Used in the synthesis of donor-acceptor polymers for electronic applications.
Uniqueness
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde stands out due to its unique combination of sulfur and nitrogen atoms within a fused ring system. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-6-5-1-2-12(10,11)7(5)3-8-6/h3-4,8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARZZVZMYWKSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CNC(=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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